molecular formula C18H15FN2O3 B2692584 2-(4-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034309-40-3

2-(4-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2692584
CAS RN: 2034309-40-3
M. Wt: 326.327
InChI Key: ZMOFQECFIITERL-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide, also known as FPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPA belongs to the class of compounds known as pyridine derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Fluoroionophores and Metal Recognition

A series of fluoroionophores have been developed from diamine-salicylaldehyde (DS) derivatives, showcasing diverse spectral behaviors when interacting with metal cations. These compounds, including variations of the core structure mentioned, have demonstrated specific binding to metals such as Zn^2+ and Cd^2+, indicating potential applications in metal sensing and fluorescence-based detection in cellular and semi-aqueous solutions (Hong et al., 2012).

Photoreactions and Drug Stability

Research into the photoreactions of flutamide, a compound structurally similar to the one , has revealed insights into how different solvents affect its stability and reaction pathways under UV light. These findings have implications for the design and storage of photo-sensitive drugs and compounds, potentially extending to the stability of related acetamide derivatives (Watanabe et al., 2015).

Agricultural Bioactivity

Polysubstituted pyridine derivatives have been synthesized and tested for their fungicidal and herbicidal activities. Compounds with a similar structural framework have shown promising bioactivities, suggesting their utility in developing new agrochemicals with specific action modes (Zheng & Su, 2005).

Antiproliferative Activity

New functionalized pyridine-linked thiazole derivatives have been synthesized, displaying significant anticancer activities against various cancer cell lines. These studies highlight the therapeutic potential of structurally related compounds in cancer treatment, particularly for liver and breast cancer (Alqahtani & Bayazeed, 2020).

Dual 5-HT6/5-HT2A Receptor Ligands

A virtual screening campaign identified compounds with a unique chemical scaffold, showing activity at serotonin receptors. These findings underscore the compound's potential in developing novel antipsychotic or antidepressant medications with pro-cognitive properties, indicating a broad spectrum of pharmacological applications (Staroń et al., 2019).

Chemosensors for Metal Ions

Research on chemosensors has developed compounds capable of detecting Zn^2+ in biological and aqueous samples with high specificity and sensitivity. Such studies provide a foundation for the use of similar compounds in environmental monitoring, healthcare diagnostics, and research into metal homeostasis in living organisms (Park et al., 2015).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c19-15-2-4-16(5-3-15)24-12-18(22)21-10-13-1-6-17(20-9-13)14-7-8-23-11-14/h1-9,11H,10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOFQECFIITERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC2=CN=C(C=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

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